



Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Desertomycin G

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Compound of Interest		
Compound Name:	Desertomycin B	
Cat. No.:	B15622745	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desertomycin G is a macrolide antibiotic produced by the marine actinomycete Streptomyces althioticus.[1][2][3][4] It has demonstrated significant antimicrobial activity against a range of clinically relevant pathogens. Notably, Desertomycin G exhibits potent inhibitory effects against Gram-positive bacteria, including drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecium.[2][4][5] It also shows moderate activity against certain Gram-negative bacteria such as Bacteroides fragilis and Haemophilus influenzae.[2][4][5] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Desertomycin G using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.[6][7][8]

Data Presentation

The antimicrobial activity of Desertomycin G has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antibiotic that completely inhibits visible growth.



Microorganism	Туре	MIC (μg/mL)
Corynebacterium urealyticum	Gram-positive	< 0.03
Staphylococcus aureus	Gram-positive	2
Streptococcus pneumoniae	Gram-positive	0.5
Streptococcus pyogenes	Gram-positive	0.25
Enterococcus faecium	Gram-positive	1
Enterococcus faecalis	Gram-positive	2
Clostridium perfringens	Gram-positive	0.25
Mycobacterium tuberculosis	Acid-fast	16
Bacteroides fragilis	Gram-negative	16
Haemophilus influenzae	Gram-negative	16
Neisseria meningitidis	Gram-negative	8

Note: The MIC values presented are based on published data and may vary depending on the specific strain and testing conditions.[2][4][5][9]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

- 1. Materials
- Desertomycin G
- Sterile 96-well microtiter plates (U-bottom)[6]
- Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for Mycobacterium)[8]

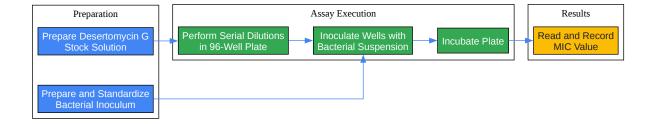


- Bacterial strains for testing
- Sterile diluent (e.g., sterile water, DMSO)
- Spectrophotometer
- Pipettes and sterile tips
- Incubator
- 2. Preparation of Reagents
- Desertomycin G Stock Solution: Prepare a stock solution of Desertomycin G in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Ensure complete dissolution.
- Bacterial Inoculum:
 - From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
- 3. Assay Procedure
- Serial Dilution:
 - Add 100 μL of sterile broth to all wells of a 96-well microtiter plate.
 - Add 100 μL of the Desertomycin G stock solution to the first well of each row to be tested, creating a 1:2 dilution.
 - Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 μL from the tenth well.[6]



- The eleventh well will serve as the positive control (inoculum without antibiotic), and the twelfth well will be the negative control (broth only).[8]
- Inoculation: Add 10 μ L of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the negative control well.
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
- Reading Results: The MIC is determined as the lowest concentration of Desertomycin G at which there is no visible growth (turbidity) in the wells.[7][8]

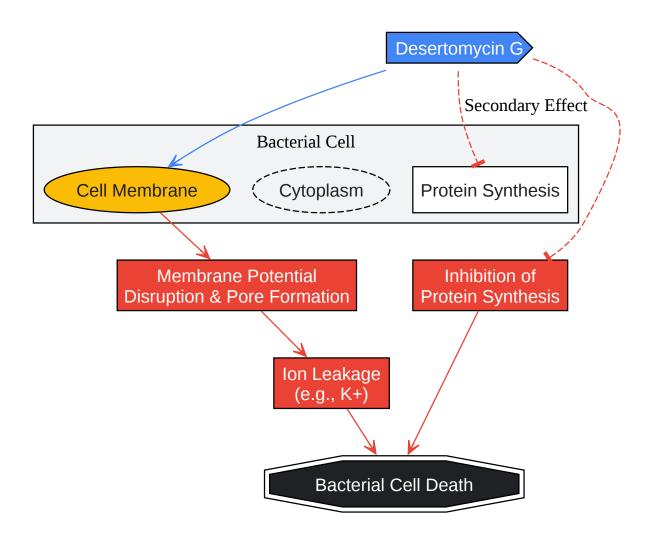
Visualizations



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Caption: Experimental workflow for determining the MIC of Desertomycin G.





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Caption: Proposed mechanism of action of Desertomycin on bacterial cells.

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